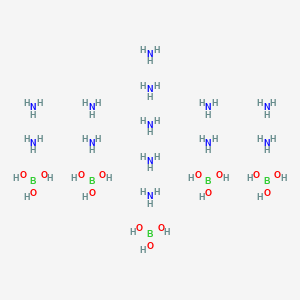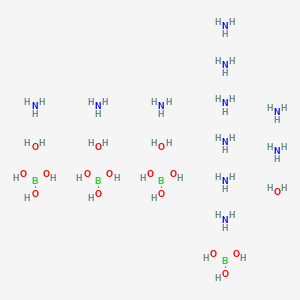
3,3'-Dithiobis(sulfosuccinimidylpropionate)
Übersicht
Beschreibung
3,3'-Dithiobis(sulfosuccinimidylpropionate) is a useful research compound. Its molecular formula is C14H16N2O14S4 and its molecular weight is 564.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Dithiobis(sulfosuccinimidylpropionate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dithiobis(sulfosuccinimidylpropionate) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Investigating Protein Structures and Interactions :
- Adenosine Triphosphatase of Escherichia coli : It is used to investigate the arrangement of subunits in the F1 adenosine triphosphatase of Escherichia coli (Bragg & Hou, 1986).
- Tissue Factor in Cells : It helps in studying the self-association of tissue factor molecules in cells (Roy, Paborsky, & Vehar, 1991).
- Localization in Plant Mitochondria : This compound is used to localize a 43-kDa NAD(P)H dehydrogenase in plant mitochondria (Menz & Day, 1996).
Cellular Adhesion and Hemolysis :
- Cellular Adhesion : It is utilized to investigate cellular adhesion using a polymer micro-cantilever (Gaitas, Malhotra, & Pienta, 2013).
- Inhibiting Hemolysis : Pre-treatment with this compound inhibits monosodium urate crystal-induced hemolysis by crosslinking membrane proteins (Burt & Jackson, 1990).
Biosensing and Drug Delivery :
- Stabilizing Virus-Like Particles for siRNA Delivery : It stabilizes Cowpea chlorotic mottle virus (CCMV) virus-like particles for efficient siRNA delivery into cells (Pretto & van Hest, 2019).
- Visual Biosensor for Dopamine Detection : Modified gold nanoparticles, treated with this compound, can be used as a visual biosensor for dopamine detection (Wang, Bai, Wei, Xia, & Du, 2013).
Protein Cross-Linking :
- Anion Channel in Human Erythrocytes : It efficiently cross-links subunits of the anion channel in human erythrocytes (Staros, 1982).
- Photosystem I in Higher-Plant : Reveals the structure of higher-plant photosystem I through cross-linking (Jansson, Andersen, & Scheller, 1996).
Chemical Cross-Linking and Mass Spectrometry :
- Characterization of Proteins : It is commonly used in the structural characterization of proteins by chemical crosslinking and mass spectrometry (Lambert, Söderberg, Rutsdottir, Boelens, & Emanuelsson, 2011).
Eigenschaften
IUPAC Name |
3-[[2-carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O14S4/c17-7-1-2-8(18)15(7)13(11(21)22,33(25,26)27)5-31-32-6-14(12(23)24,34(28,29)30)16-9(19)3-4-10(16)20/h1-6H2,(H,21,22)(H,23,24)(H,25,26,27)(H,28,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHITEBEBQNARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(CSSCC(C(=O)O)(N2C(=O)CCC2=O)S(=O)(=O)O)(C(=O)O)S(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O14S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[2-Carboxy-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfoethyl]disulfanyl]-2-(2,5-dioxopyrrolidin-1-yl)-2-sulfopropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,3R)-1-(1,3-benzodioxol-5-yl)-1-(2-chloroacetyl)-2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B8145899.png)


![[6-[(1R,2R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2R,3R)-1-[2-[4-[5-(3-dimethylsulfoniopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-5-[4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]methanolate](/img/structure/B8145919.png)






![Benzyl-[2-(diethylamino)-2-oxoethyl]carbamic acid](/img/structure/B8145978.png)
![Lithium 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8145979.png)
